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Compound of Interest

Compound Name: 1-Isopropylazulene

Cat. No.: B15203073 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of

the solid-state structures of functionalized 1-isopropylazulene derivatives, providing insights

into the impact of substitution on molecular geometry and packing.

This guide presents a comparative analysis of the X-ray crystallographic data of two 1-
isopropylazulene derivatives: guaiazulene-4-carbaldehyde and a nitronaphthalene derivative

of the azulene precursor, himachalene. While not a direct comparison of two azulenes, the

analysis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene provides valuable insight into the

crystallography of a closely related bicyclic aromatic system. This information is crucial for

understanding structure-activity relationships and for the rational design of new therapeutic

agents based on the azulene scaffold.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for guaiazulene-4-

carbaldehyde and 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, offering a side-by-side view of

their solid-state structures.
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Parameter
Guaiazulene-4-
carbaldehyde

1-Isopropyl-4,7-dimethyl-3-
nitronaphthalene[1]

Chemical Formula C₁₅H₁₆O C₁₅H₁₇NO₂

Molecular Weight 212.28 g/mol 243.30 g/mol

Crystal System Not specified Monoclinic

Space Group Not specified P2₁/c

Unit Cell Dimensions

a = 9.7637(7) Åb = 12.6508(9)

Åc = 11.6162(8) Åα = 90°β =

113.897(2)°γ = 90°

Unit Cell Volume 1311.82(16) Å³

Molecules per Unit Cell (Z) 4

Temperature 150(2) K 296 K

Radiation Cu-Kα (λ = 1.54184 Å) Mo-Kα

CCDC Deposition No. 2047319 Not specified

Experimental Protocols
A detailed understanding of the experimental conditions is essential for the interpretation and

replication of crystallographic studies.

Synthesis and Crystallization
Guaiazulene-4-carbaldehyde: This derivative was synthesized from guaiazulene, an abundant

and cost-effective natural starting material. The synthetic approach leverages the acidity of the

protons on the C4 methyl group of guaiazulene. The final product, guaiazulene-4-

carbaldehyde, was purified by chromatography on silica and obtained as a stable crystalline

solid.

1-Isopropyl-4,7-dimethyl-3-nitronaphthalene: This compound was synthesized from a mixture of

α- and β-himachalene, which are the main constituents of the essential oil of the Atlas cedar

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4555421/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15203073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Cedrus Atlantica). The synthesis involved catalytic dehydrogenation of the himachalene

mixture followed by nitration of the resulting 1-isopropyl-4,7-dimethylnaphthalene.[1]

X-ray Diffraction Analysis
Guaiazulene-4-carbaldehyde: X-ray intensity data were collected at 150(2) K on a Rigaku

SuperNova Dual EosS2 single crystal diffractometer using monochromated Cu-Kα radiation (λ

= 1.54184 Å). The CrysAlisPro software was used for unit cell determination, data collection,

data reduction, and absorption correction. The structure was solved with SHELXT and refined

by a full-matrix least-squares procedure based on F² using SHELXL-2018/3. All non-hydrogen

atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions

and refined using a riding model.

1-Isopropyl-4,7-dimethyl-3-nitronaphthalene: Data for this crystal structure was collected using

a Bruker APEXII CCD diffractometer with Mo-Kα radiation.[1] An absorption correction was

applied using SADABS.[1] All hydrogen atoms were fixed geometrically and treated as riding

atoms.[1]

Molecular and Crystal Structure Insights
The X-ray analysis of guaiazulene-4-carbaldehyde provided an unambiguous determination of

its molecular structure, confirming the position of the aldehyde functional group. The ORTEP

representation reveals the planarity of the azulene core and the orientation of the isopropyl and

aldehyde substituents.

In the crystal structure of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, the naphthalene ring

system is not perfectly planar. The attached isopropyl group and the nitro group are twisted

with respect to the aromatic plane, with dihedral angles of 68.6(2)° and 44.3(2)°, respectively.

[1] The crystal packing is characterized by C—H···O interactions, which link the molecules into

chains.[1]

Logical Workflow for Structural Analysis
The process of determining and analyzing the crystal structure of a novel 1-isopropylazulene
derivative follows a logical progression from synthesis to data analysis and interpretation.
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Caption: Workflow for the X-ray crystallographic analysis of 1-isopropylazulene derivatives.
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This guide provides a foundational comparison based on available crystallographic data.

Further studies reporting the crystal structures of a wider range of 1-isopropylazulene
derivatives are needed to build a more comprehensive understanding of their structure-

property relationships. Such data will be invaluable for the targeted design of new azulene-

based compounds with optimized biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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